An In-depth Technical Guide to N-Acryloyl-p-aminobenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to N-Acryloyl-p-aminobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Acryloyl-p-aminobenzoic acid, also known by its IUPAC name 4-(prop-2-enoylamino)benzoic acid, is a derivative of p-aminobenzoic acid (PABA).[1] PABA is a well-established building block in the pharmaceutical and chemical industries, known for its role as a precursor to folic acid in microorganisms and its application in UV-absorbing agents.[2] The addition of an acryloyl group to the para-positioned amine introduces a polymerizable functional group, making N-Acryloyl-p-aminobenzoic acid a valuable monomer for the synthesis of functional polymers and hydrogels with potential applications in drug delivery, biomaterials, and other advanced material sciences.
This guide provides a detailed overview of the chemical structure, properties, and synthesis of N-Acryloyl-p-aminobenzoic acid, compiled for the scientific community.
Chemical Identity and Structure
N-Acryloyl-p-aminobenzoic acid consists of a benzoic acid core functionalized with an acrylamide group at the para-position. This structure combines the aromatic and carboxylic acid features of PABA with the reactive vinyl system of the acryloyl moiety.
| Identifier | Value | Reference |
| IUPAC Name | 4-(prop-2-enoylamino)benzoic acid | [1] |
| Synonyms | 4-Acrylamidobenzoic acid, p-Acrylamidobenzoic acid, 4-[(1-Oxo-2-propen-1-yl)amino]benzoic acid | [1][3] |
| CAS Number | 15286-98-3 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Chemical Structure |
Physicochemical and Safety Properties
While experimental data for many physical properties of N-Acryloyl-p-aminobenzoic acid are not widely published, computed values and safety information are available and summarized below. For context, experimental data for the parent compound, p-aminobenzoic acid (PABA), and a related analogue, N-acetyl-p-aminobenzoic acid, are provided in a comparative table.
Table 1: Computed Physicochemical and Safety Properties of N-Acryloyl-p-aminobenzoic Acid
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 66.4 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage | 2-8°C Refrigerator |[3] |
Table 2: Comparative Experimental Properties of Precursor and Analogue Compounds
| Property | p-Aminobenzoic Acid (PABA) | N-acetyl-p-aminobenzoic acid | Reference |
|---|---|---|---|
| CAS Number | 150-13-0 | 556-08-1 | [4][5] |
| Molecular Formula | C₇H₇NO₂ | C₉H₉NO₃ | [4][5] |
| Molecular Weight | 137.14 g/mol | 179.17 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline powder | [6][7] |
| Melting Point | 187-189 °C | 259-262 °C (decomposes) | [6][7] |
| Water Solubility | 4.7 g/L (20 °C) | Insoluble | [7] |
| Solubility in Ethanol | Soluble | Soluble | |
Spectral Data Analysis
¹H NMR Spectroscopy (Expected Signals)
-
Vinyl Protons: Three distinct signals expected in the range of 5.5-6.5 ppm, showing characteristic doublet of doublets splitting patterns.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
Amide Proton (N-H): A singlet, typically in the range of 8-10 ppm, which may be broad.
-
Carboxylic Acid Proton (O-H): A broad singlet at a downfield shift, typically >10-12 ppm.
¹³C NMR Spectroscopy (Expected Signals)
-
Carbonyl Carbons: Two signals expected, one for the amide carbonyl (~165-170 ppm) and one for the carboxylic acid carbonyl (~170-180 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (~115-150 ppm).
-
Vinyl Carbons: Two signals for the C=C double bond (~125-135 ppm).
Infrared (IR) Spectroscopy (Expected Bands)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong absorptions around 1680-1710 cm⁻¹ and 1640-1680 cm⁻¹, respectively.
-
C=C Stretch (Vinyl & Aromatic): Peaks in the 1600-1650 cm⁻¹ region.
-
N-H Bend (Amide): A peak around 1550 cm⁻¹.
Table 3: Reference Spectral Data for p-Aminobenzoic Acid (PABA)
| Spectrum Type | Key Signals / Bands (Solvent: DMSO-d₆) | Reference |
|---|---|---|
| ¹H NMR | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) | [8] |
| IR (KBr) | 3329 & 3230 cm⁻¹ (N-H primary amine stretches), ~3000-2500 cm⁻¹ (broad, O-H stretch), ~1660 cm⁻¹ (C=O stretch) |[9] |
Experimental Protocols: Synthesis
A common method for the synthesis of N-Acryloyl-p-aminobenzoic acid is the Schotten-Baumann reaction, involving the acylation of p-aminobenzoic acid with acryloyl chloride.
Protocol: Synthesis of N-Acryloyl-p-aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acryloyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Methodology:
-
Dissolution: Dissolve p-aminobenzoic acid in a suitable volume of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. If a base like NaOH is used, it is typically dissolved in water and added to the PABA solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and prevent unwanted polymerization of acryloyl chloride.
-
Acylation: Add acryloyl chloride dropwise to the cooled, stirring solution via a dropping funnel over a period of 30-60 minutes. During the addition, a precipitate (the product or its salt) may form.
-
Reaction: Allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for several more hours or overnight to ensure completion.
-
Work-up & Isolation:
-
If necessary, filter off any salt byproducts (e.g., triethylamine hydrochloride).
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylate and precipitate the final product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification: Wash the crude product with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum to yield N-Acryloyl-p-aminobenzoic acid as a solid.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of N-Acryloyl-p-aminobenzoic acid.
Caption: Synthetic workflow for N-Acryloyl-p-aminobenzoic acid.
References
- 1. p-((1-Oxoallyl)amino)benzoic acid | C10H9NO3 | CID 84866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Acedoben - Wikipedia [en.wikipedia.org]
- 6. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic acid CAS#: 150-13-0 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
